molecular formula C10H21ClN2O B1523484 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride CAS No. 1286264-64-9

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

Cat. No. B1523484
M. Wt: 220.74 g/mol
InChI Key: HFVRCQFTPHQEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : Some studies focus on the synthesis of related compounds, showcasing methods to create derivatives with potential biological interest. For instance, the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine demonstrates advanced chemical synthesis techniques that could be applicable to the compound , offering pathways to develop new drugs or research tools (Kozhushkov et al., 2010).

Potential Biological and Pharmacological Applications

  • Enantioselective Synthesis : Research on enantioselective processes for drug development, such as the preparation of CGRP receptor inhibitors, indicates the importance of stereochemistry in the biological activity of chemical compounds. This highlights the relevance of stereochemical considerations in developing compounds with specific pharmacological activities (Cann et al., 2012).

  • Nonpeptidic Agonists Discovery : The discovery of nonpeptidic agonists for specific receptors, such as the urotensin-II receptor, suggests the potential for similar compounds to act on specific biological targets, offering opportunities for the development of new therapeutic agents (Croston et al., 2002).

  • Corrosion Inhibition : In materials science, the inhibitive action of bipyrazolic isomers against steel corrosion in acidic solutions demonstrates the potential for related chemical structures to serve as corrosion inhibitors, indicating applications beyond biopharmacological interest (Tebbji et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride, suggests that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVRCQFTPHQEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Reactant of Route 4
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Reactant of Route 5
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Reactant of Route 6
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.